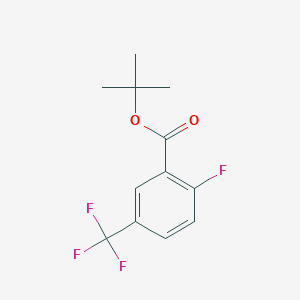

tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate

Descripción general

Descripción

tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C12H12F4O2 It is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-5-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products:

Substitution Reactions: Formation of substituted benzoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Hydrolysis: Formation of 2-fluoro-5-(trifluoromethyl)benzoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development and Optimization

- Role as a Building Block : This compound is utilized in the synthesis of fluorinated drug candidates. The introduction of fluorinated aromatic rings is common in many FDA-approved pharmaceuticals due to their enhanced metabolic stability and bioavailability.

- Enhancing Drug Potency : The trifluoromethyl group significantly influences the interaction of drugs with their biological targets. Studies have shown that modifications incorporating this compound can lead to improved inhibitory constants, making drugs more effective against specific enzymes.

Case Study: Anti-inflammatory Agents

- Research indicates that derivatives of tert-butyl 2-fluoro-5-(trifluoromethyl)benzoate exhibit potential anti-inflammatory properties. The modification of existing drug scaffolds with this compound has resulted in compounds that demonstrate increased anti-inflammatory activity in vitro.

Environmental Science

Tracer for Environmental Studies

- Pollution Monitoring : The compound serves as a tracer to monitor environmental pollution. Its release into controlled environments allows researchers to track its concentration over time using techniques such as mass spectrometry. This application provides insights into the transport and fate of organic contaminants in various ecosystems.

Impact on Remediation Strategies

- The data obtained from studies using this compound contribute to developing effective remediation strategies for contaminated sites by understanding the behavior and transformation of pollutants.

Material Science

Synthesis of Specialty Chemicals

- High Thermal Stability : Due to its unique chemical structure, this compound is employed in producing specialty chemicals and materials that require high thermal stability and resistance to degradation .

Innovations in Catalysis

- Catalytic Processes : The compound is also being studied for its role in novel catalytic systems, including metal-organic frameworks (MOFs). These studies aim to develop more efficient and environmentally friendly synthesis routes for fluorinated organic molecules.

Chemical Reactions and Mechanisms

Involvement in Synthetic Reactions

- This compound participates in various synthetic reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution. These reactions are crucial for modifying drug molecules for specific applications in pharmaceutical chemistry .

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Incorporation of trifluoromethyl groups into drug molecules enhances their pharmacokinetic profiles. |

| Electrophilic Aromatic Substitution | Allows for the introduction of functional groups that improve drug potency against target enzymes. |

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.

Comparación Con Compuestos Similares

- tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

- 2-Fluoro-5-(trifluoromethyl)benzoic acid

- Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Uniqueness: tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and physical properties. The presence of both a fluorine atom and a trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications in research and industry.

Actividad Biológica

tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate is an organic compound characterized by its unique benzoate structure, which includes a tert-butyl group and fluorinated substituents. The presence of these groups significantly enhances its biological activity, making it a compound of interest in various fields, including medicinal chemistry, biochemistry, and environmental science. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂F₄O₂

- Functional Groups :

- Tert-butyl group

- Fluoro group at position 2

- Trifluoromethyl group at position 5

The fluorinated groups contribute to increased lipophilicity and stability, which are critical for biological interactions.

Enzyme Interactions

This compound interacts with various enzymes, particularly esterases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol. This reaction is crucial for understanding the metabolic pathways involving this compound. The compound's structure allows it to bind to active sites of enzymes, potentially inhibiting their activity or altering their conformations, which can lead to significant changes in metabolic processes .

Cellular Effects

The compound has been shown to modulate cellular functions through several mechanisms:

- Cell Signaling Pathways : It can influence signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses.

- Gene Expression : By interacting with transcription factors or regulatory proteins, it can affect gene expression levels, impacting the synthesis of mRNAs and proteins .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial effects .

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Similar Trifluoromethyl Derivative | 0.39–1.56 | MRSA |

This table illustrates the potential for further exploration of this compound in antimicrobial applications.

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications in treating inflammation and cancer. Its ability to modulate enzyme activity suggests that it could serve as a lead compound for developing new anti-inflammatory or anticancer agents . The structure-activity relationship (SAR) studies indicate that modifications in the fluorinated regions can enhance biological efficacy.

Metabolic Pathways

This compound undergoes hydrolysis mediated by esterases, leading to metabolites that may further participate in biological pathways. Cytochrome P450 enzymes are also implicated in its metabolism, suggesting that this compound could interact with various metabolic routes within biological systems .

Propiedades

IUPAC Name |

tert-butyl 2-fluoro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDQFSYUIBABQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.